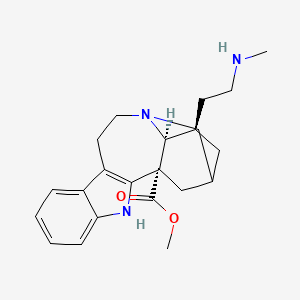
18-Methylaminocoronaridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18-Methylaminocoronaridine is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemist Martin E. Kuehne from the University of Vermont
準備方法
The synthesis of 18-Methylaminocoronaridine involves several steps, starting from ibogaine or its derivatives. The synthetic route typically includes the following steps:
Initial Derivatization: Ibogaine is first converted into a suitable intermediate through a series of chemical reactions.
Methylation: The intermediate is then methylated using methylamine under controlled conditions.
Purification: The final product is purified using chromatographic techniques to obtain high-purity this compound.
化学反応の分析
18-Methylaminocoronaridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its pharmacological properties.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: Researchers have explored its effects on biological systems, particularly its interactions with nicotinic acetylcholine receptors.
作用機序
The mechanism of action of 18-Methylaminocoronaridine involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist at these receptors, blocking their activity and thereby reducing the reinforcing effects of addictive substances. This compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile .
類似化合物との比較
18-Methylaminocoronaridine is similar to other ibogaine derivatives, such as:
2-Methoxyethyl-18-methoxycoronaridinate: This compound has a slightly stronger effect as an NMDA antagonist and weaker effects on opioid receptors compared to this compound.
18-Methoxycoronaridine: Another derivative with similar anti-addictive properties but different pharmacological profiles.
Coronaridine: The parent compound from which this compound is derived.
Ibogaine: The natural alkaloid from which all these derivatives are synthesized.
The uniqueness of this compound lies in its specific molecular modifications, which enhance its selectivity and potency as an anti-addiction agent.
特性
分子式 |
C22H29N3O2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
methyl (1S,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C22H29N3O2/c1-23-9-7-15-11-14-12-22(21(26)27-2)19-17(8-10-25(13-14)20(15)22)16-5-3-4-6-18(16)24-19/h3-6,14-15,20,23-24H,7-13H2,1-2H3/t14?,15-,20-,22+/m0/s1 |
InChIキー |
YKMOJVPLIUXEIP-JNBMDGLNSA-N |
異性体SMILES |
CNCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
正規SMILES |
CNCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















